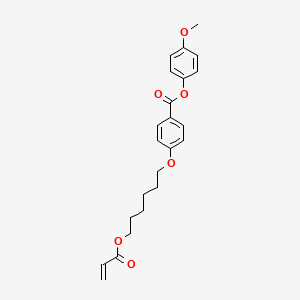

4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate

Description

4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate (CAS: 82200-53-1) is a reactive mesogen (RM) widely used in liquid crystal polymer (LCP) networks and coatings. Its molecular structure comprises a methoxyphenyl group linked via a benzoate ester to a hexyl spacer terminated with an acryloyloxy group, enabling photopolymerization . This compound is commercially designated as RM 105 by Merck and RM23 by Wilshire Technologies, highlighting its role in advanced materials like gas separation membranes, photonic devices, and liquid crystal elastomers (LCEs) .

Key properties include:

- Molecular formula: C₂₃H₂₆O₆ (MW: 398.45 g/mol) .

- Synthesis: Typically derived from intermediates like 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid and 4-methoxyphenol via esterification, followed by purification via column chromatography .

- Applications: Crosslinking agent in LCP networks, alignment layers in optical devices, and gas-selective membranes .

Properties

IUPAC Name |

(4-methoxyphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O6/c1-3-22(24)28-17-7-5-4-6-16-27-20-10-8-18(9-11-20)23(25)29-21-14-12-19(26-2)13-15-21/h3,8-15H,1,4-7,16-17H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYMBDCGNXXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82200-54-2 | |

| Details | Compound: Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-methoxyphenyl ester, homopolymer | |

| Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 4-methoxyphenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101165062 | |

| Record name | 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82200-53-1 | |

| Record name | 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acide4-(6(propenoyloxy)hexyloxy)benzoique,4-methoxyphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(6-Acryloyloxyhexyloxy)-benzoic acid-(4-methoxyphenylester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-((6-hydroxyhexyl)oxy)benzoic acid, followed by the introduction of the acryloyloxy group. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification and subsequent acrylation reactions.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would typically be optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the ester groups, potentially converting them into alcohols.

Substitution: The acryloyloxy group can participate in nucleophilic substitution reactions, where the acrylate moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Photonic Materials

One of the most promising applications of 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is in the field of photonic materials , particularly cholesteric liquid crystals (CLCs). Research indicates that this compound can be utilized to enhance the optical properties of CLCs, which are materials capable of exhibiting structural coloration. The incorporation of this compound allows for better control over the alignment and orientation of liquid crystal molecules, which is crucial for developing advanced optical devices such as displays and sensors .

Biomedical Applications

The compound also shows potential in biomedical applications , particularly in drug delivery systems. Its ability to form stable emulsions and its compatibility with various biological environments make it suitable for encapsulating therapeutic agents. Studies suggest that compounds like this compound can enhance the bioavailability of drugs by improving their solubility and stability in physiological conditions .

Polymer Chemistry

In polymer chemistry, the acrylate functionality of this compound allows it to act as a monomer or crosslinking agent in the synthesis of polymeric materials. This application is particularly relevant in creating coatings and adhesives with tailored properties such as increased durability, flexibility, and resistance to environmental factors. The ability to polymerize under UV light further enhances its utility in various industrial applications .

Case Study 1: Cholesteric Liquid Crystals

A significant study explored the influence of microfluidic flow on the structural properties of cholesteric liquid crystals incorporating this compound. The findings revealed that microfluidic conditions could align the helical structure of CLCs, leading to enhanced photonic properties. This alignment is essential for developing devices that require precise control over light manipulation .

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery, researchers evaluated the use of this compound as a carrier for hydrophobic drugs. The results demonstrated improved solubility and sustained release profiles compared to traditional carriers, indicating its potential as an effective drug delivery system .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate involves its ability to undergo polymerization reactions, particularly through the acryloyloxy group. This polymerization can lead to the formation of cross-linked networks, which are useful in various applications such as hydrogels and coatings. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable ester linkages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Central Core

2-Cyano-1,4-phenylene Bis(4-((6-(Acryloyloxy)hexyl)oxy)benzoate) (RM 257)

- Structure: Diacrylate with a central 2-cyano-1,4-phenylene group.

- Impact: The electron-withdrawing cyano group enhances polarity, improving alignment in nematic LCP films. Gas separation studies show higher CO₂/CH₄ selectivity (α = 12.5) compared to the methoxy derivative (α = 8.2) due to increased dipole interactions .

- Applications : High-performance gas separation membranes .

2,3-Dichloro-1,4-phenylene Bis(4-((6-(Acryloyloxy)hexyl)oxy)benzoate) (C6-Cl₂)

Alkyl Spacer Modifications

Di-4-(11-Acryloyloxyundecyloxy)phenyl Terephthalate (C11)

- Structure : Undecyl (C11) spacer instead of hexyl (C6).

- Impact : Longer spacers increase free volume in LCP membranes, boosting gas permeability (He permeability: 450 Barrer for C11 vs. 320 Barrer for C6). However, selectivity for He/CH₄ decreases from 25.6 (C6) to 18.9 (C11) due to reduced chain packing efficiency .

4-((6-(Acryloyloxy)hexyl)oxy)-2-methylbenzoic Acid Derivatives

Fluorinated Analogues

2,3,5,6-Tetrafluoro-4-(4-(6-Acryloyloxyhexyloxy)benzoyloxy)phenyl 4-(6-Acryloyloxyhexyloxy)benzoate (C6-F₄)

- Structure : Fluorinated phenyl rings.

- Impact: Fluorine atoms improve thermal stability (T₅% degradation = 310°C) and gas selectivity (He/Xe α = 42.1 vs. 28.3 for non-fluorinated analogs) due to enhanced polarizability and reduced chain flexibility .

Reactive Group Variations

1,4-Phenylene Bis(4-((6-(Acryloyloxy)hexyl)oxy)benzoate) (RM 2)

Research Findings and Implications

- Gas Separation : Methoxy derivatives (e.g., RM 105) balance moderate permeability and selectivity, making them suitable for CO₂ capture, while fluorinated analogs excel in He/Xe separation .

- Thermal Stability : Halogenated and fluorinated compounds outperform methoxy derivatives in high-temperature applications (e.g., >250°C) .

- Optical Applications: RM 105’s monoacrylate structure allows tunable alignment in photonic devices, whereas diacrylates (RM 2) favor rigid networks for polarizers .

Biological Activity

4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, also known by its CAS number 82200-53-1, is a benzoate ester derivative characterized by a methoxyphenyl group and an acryloyloxyhexyl group. This compound has garnered attention for its potential applications in various fields, particularly in drug delivery systems and the development of bioactive materials.

- Molecular Formula : C23H26O6

- Molecular Weight : 398.46 g/mol

- CAS Number : 82200-53-1

| Property | Value |

|---|---|

| Molecular Formula | C23H26O6 |

| Molecular Weight | 398.46 g/mol |

| Boiling Point | Not available |

| Log P (Octanol/Water) | 4.6 - 5.24 |

The biological activity of this compound is primarily attributed to its ability to undergo polymerization through the acryloyloxy group. This polymerization can lead to the formation of hydrogels, which are useful in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Polymerization Process

The acryloyloxy group can be polymerized under UV light or heat, resulting in cross-linked networks that enhance the mechanical properties of the resulting materials. These properties make it suitable for applications in coatings, adhesives, and biomedical devices .

Biological Applications

- Drug Delivery Systems

- Bioactive Materials

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Study on Drug Release Kinetics : A study demonstrated that hydrogels formed from this compound exhibited a controlled release of model drugs over extended periods, confirming its potential in pharmaceutical applications .

- Tissue Engineering : Research indicated that scaffolds made from this compound supported cell growth and differentiation, showcasing its utility in regenerative medicine .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Unique Features |

|---|---|

| 4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Different substituent affecting reactivity |

| 4-Methoxyphenyl 4-((6-(methacryloyloxy)hexyl)oxy)benzoate | Variations in polymerization behavior |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate, and what critical reaction parameters require optimization?

- Methodological Answer : The compound is synthesized via multi-step esterification. First, 4-hydroxybenzoic acid is functionalized with a hexyl spacer via nucleophilic substitution (e.g., using 6-bromohexanol), followed by acryloylation of the terminal hydroxyl group. Final coupling with 4-methoxyphenol typically employs carbodiimide-based coupling agents (e.g., DCC/DMAP) under anhydrous conditions. Key parameters include stoichiometric control of acryloyl chloride, reaction temperature (0–5°C to minimize side reactions), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most reliable for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Monitor peaks for the methoxy group (~δ 3.8 ppm), acryloyloxy vinyl protons (δ 5.8–6.4 ppm), and ester carbonyls (δ 165–170 ppm).

- FTIR : Confirm ester C=O (~1720 cm⁻¹) and acryloyl C=C (~1630 cm⁻¹).

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98% for polymerization-grade material). Cross-validation with mass spectrometry (ESI-MS) is recommended to detect trace impurities .

Q. What precautions are necessary to prevent premature polymerization or hydrolysis during storage?

- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to inhibit radical-initiated polymerization of the acryloyl group. Desiccants (e.g., molecular sieves) should be used to minimize hydrolysis of the ester linkages. Regular FTIR monitoring is advised to detect degradation .

Advanced Research Questions

Q. How does the hexyloxy spacer length influence the mesomorphic behavior of liquid crystalline polymers derived from this monomer?

- Methodological Answer : The hexyloxy spacer enhances flexibility, enabling better alignment of mesogens. Shorter spacers (e.g., C4) reduce transition temperatures (Tm, Ti) due to restricted mobility, while longer spacers (C8) may introduce entanglements, broadening phase transitions. Comparative studies using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are critical. For example, in , copolymerization with rigid monomers (e.g., 2-methyl-1,4-phenylene bis(4-acryloyloxybenzoate)) balances flexibility and order .

Q. What experimental factors could explain discrepancies in reported glass transition temperatures (Tg) of acrylate copolymers incorporating this monomer?

- Methodological Answer : Discrepancies often arise from:

- Initiator Purity : AIBN recrystallization is essential to remove trace inhibitors.

- Solvent Residues : Residual chloroform or THF plasticizes the polymer, lowering Tg. Use thermal gravimetric analysis (TGA) to confirm solvent removal.

- Crosslinking Density : Higher acryloyl content increases Tg but may reduce solubility, complicating characterization. Dynamic mechanical analysis (DMA) under controlled humidity resolves these effects .

Q. How can conflicting data on the compound’s reactivity in photoinduced thiol-ene click reactions be resolved?

- Methodological Answer : Contradictions may stem from:

- Wavelength Selection : UV intensity (365 vs. 405 nm) affects radical generation efficiency. Use actinometry to calibrate light sources.

- Oxygen Inhibition : Anaerobic conditions (e.g., N2 purging) improve conversion rates. Electron paramagnetic resonance (EPR) can detect radical intermediates.

- Thiol Co-initiator Purity : Thiols like pentaerythritol tetrakis(3-mercaptopropionate) require HPLC purification to remove disulfide by-products .

Data Analysis & Theoretical Frameworks

Q. What computational methods are suitable for modeling the compound’s role in liquid crystal phase stabilization?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate mesogen alignment using force fields (e.g., OPLS-AA) with periodic boundary conditions.

- Density Functional Theory (DFT) : Calculate dipole moments and polarizability to predict phase transitions.

- Coarse-Grained Models : Efficient for large-scale polymer assemblies. Link simulations to experimental POM and X-ray diffraction (XRD) data .

Q. How can researchers reconcile contradictory reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Variations arise from:

- Crystallinity : Annealing history affects dissolution kinetics. Use hot-stage microscopy to assess crystal morphology.

- Isomeric Purity : Trace cis-isomers (from acryloylation) reduce solubility. Confirm isomer ratios via NOESY NMR.

- Solvent Activity : Pre-saturate solvents with monomer to avoid supersaturation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.